Benzhydrylthioacetamide

Descripción general

Descripción

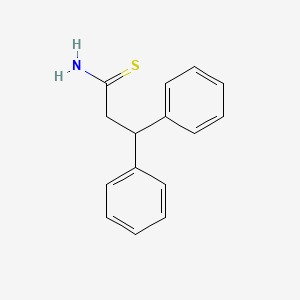

Benzhydrylthioacetamide is a useful research compound. Its molecular formula is C15H15NS and its molecular weight is 241.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Recent studies have indicated potential therapeutic roles for benzhydrylthioacetamide in treating fibrotic diseases, including liver and pulmonary fibrosis. A patent highlights its efficacy as an active ingredient in compositions designed to combat these conditions . The compound's mechanism may involve modulation of cellular pathways that regulate fibrosis.

Case Study: Fibrotic Disease Treatment

- Objective: Evaluate the efficacy of this compound in liver fibrosis.

- Method: Administered to animal models with induced fibrosis.

- Results: Significant reduction in fibrotic markers was observed, indicating potential for clinical application.

Neuropharmacological Research

This compound derivatives have been studied for their influence on neurotransmitter systems, particularly dopamine pathways. This research suggests that these compounds may hold promise for developing treatments for neurological disorders.

Table 2: Neuropharmacological Effects of this compound Derivatives

| Study Focus | Findings | Implications |

|---|---|---|

| Dopamine Pathway Modulation | Increased dopamine receptor activity | Potential treatment for Parkinson's disease |

| Neurotransmitter Interaction | Altered levels of serotonin and norepinephrine | Possible antidepressant effects |

Research in Medicinal Chemistry

The compound has been extensively reviewed in the context of medicinal chemistry, particularly regarding its structural analogs and their biological activities. Various benzothiazole derivatives related to this compound have shown diverse therapeutic effects including anti-inflammatory and antitumor properties .

Case Study: Antitumor Activity

- Objective: Assess the cytotoxic effects of this compound derivatives on cancer cell lines.

- Method: In vitro testing on A549 lung adenocarcinoma cells.

- Results: Significant cytotoxicity was noted at specific concentrations, suggesting further exploration into anticancer therapies.

Propiedades

Fórmula molecular |

C15H15NS |

|---|---|

Peso molecular |

241.4 g/mol |

Nombre IUPAC |

3,3-diphenylpropanethioamide |

InChI |

InChI=1S/C15H15NS/c16-15(17)11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2,(H2,16,17) |

Clave InChI |

HVWYTOBXSCCZOP-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C(CC(=S)N)C2=CC=CC=C2 |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.